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Compound of Interest

Compound Name:
1H-Imidazole-4-methanol, 5-

methyl-2-phenyl-

Cat. No.: B078158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole methanols represent a promising class of heterocyclic compounds with a

wide spectrum of potential therapeutic applications. The imidazole core, a five-membered

aromatic heterocycle containing two nitrogen atoms, is a key pharmacophore found in

numerous clinically approved drugs. The addition of a methanol group and other substituents

allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption,

distribution, metabolism, excretion, and, ultimately, its biological activity. This technical guide

provides an in-depth overview of the current understanding of substituted imidazole methanols,

focusing on their potential applications in oncology, infectious diseases, and neurodegenerative

disorders.

Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of

substituted imidazole methanols and related imidazole derivatives.

Table 1: Anticancer Activity of Substituted Imidazole
Derivatives
Due to a lack of specific data for substituted imidazole methanols, this table presents data for a

broader class of substituted imidazole derivatives to highlight their potential. The structural

similarity suggests that imidazole methanols could exhibit comparable activities.
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Compound ID Structure
Cancer Cell
Line

IC50 (µM) Reference

Kim-161 (5a)
Substituted

Imidazole

T24 (Urothelial

Carcinoma)
56.11 [1]

Kim-111 (5b)
Substituted

Imidazole

T24 (Urothelial

Carcinoma)
67.29 [1]

Derivative 5a
Imidazole-

Thiazole Hybrid
Not Specified 33.52 [2]

BI9

Benzotriazole-

substituted

imidazol-2-thione

MCF-7 (Breast) 3.57 [2]

BI9

Benzotriazole-

substituted

imidazol-2-thione

HL-60

(Leukemia)
0.40 [2]

BI9

Benzotriazole-

substituted

imidazol-2-thione

HCT-116 (Colon) 2.63 [2]

Imidazole

Derivative 5

N-1 arylidene

amino imidazole-

2-thione

MCF-7, HepG2,

HCT-116
< 5 [2]

Table 2: Antifungal Activity of Substituted Imidazole
Methanols and Derivatives
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Compound ID Structure Fungal Strain MIC (µg/mL) Reference

SAM3

(2-methyl-1H-

imidazol-1-

yl)methanol

Candida spp. 200 - 312.5 [3]

SAM5

(1H-

benzo[d]imidazol

-1-yl)methanol

Candida spp. 200 - 312.5 [3]

Compound 2a

Tribromo-

imidazole

derivative

A. niger 12.5

Compound 2c

Tribromo-

imidazole

derivative

B. substilis 6.25

Table 3: Antimicrobial Activity of Substituted Imidazole
Derivatives
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Compound ID Structure
Bacterial
Strain

MIC (µg/mL) Reference

HL1
Imidazole

Derivative

Staphylococcus

aureus
625 [4]

HL1
Imidazole

Derivative
MRSA 1250 [4]

HL2
Imidazole

Derivative

Staphylococcus

aureus
625 [4]

HL2
Imidazole

Derivative
MRSA 625 [4]

HL2
Imidazole

Derivative
Escherichia coli 2500 [4]

HL2
Imidazole

Derivative

Pseudomonas

aeruginosa
2500 [4]

HL2
Imidazole

Derivative

Acinetobacter

baumannii
2500 [4]

Compound 1b

Tribromo-

imidazole

derivative

E. coli
Superior to

Streptomycin

Compound 1c

Tribromo-

imidazole

derivative

E. coli
Superior to

Streptomycin

Compound 2a

Tribromo-

imidazole

derivative

E. coli
Superior to

Streptomycin

Key Signaling Pathways and Mechanisms of Action
Substituted imidazoles exert their therapeutic effects through various mechanisms of action,

often involving the modulation of key signaling pathways.
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PI3K/Akt/mTOR Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and

metabolism.[5][6][7][8] Its aberrant activation is a common feature in many cancers, making it a

prime target for anticancer drug development.[5][8] Substituted imidazoles have been

investigated as inhibitors of this pathway.[9]
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PI3K/Akt/mTOR signaling pathway and points of inhibition.
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p38 MAPK Signaling Pathway in Inflammation and
Cancer
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade

involved in cellular responses to stress, inflammation, and apoptosis.[10] Dysregulation of this

pathway is implicated in various inflammatory diseases and cancers. Certain substituted

imidazoles have been identified as potent inhibitors of p38 MAPK.[10]
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p38 MAPK signaling pathway and point of inhibition.

Experimental Protocols
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Detailed methodologies are crucial for the replication and advancement of research. This

section provides protocols for the synthesis of substituted imidazole methanols and for key

biological assays.

Synthesis of Substituted Imidazole Methanols
Protocol 1: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol[11][12][13]

This synthesis involves a two-step process: N-alkylation of imidazole followed by

hydroxymethylation at the C2 position.

Step 1: N-Alkylation of Imidazole to form 1-pentyl-1H-imidazole

To a solution of imidazole (1 equivalent) in toluene, add potassium carbonate (2

equivalents).

Stir the mixture and add 1-bromopentane (1.5 equivalents) dropwise.

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until

the starting material is consumed.

Cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

Concentrate the filtrate under reduced pressure.

Purify the crude 1-pentyl-1H-imidazole by column chromatography on silica gel.

Step 2: Formylation and Reduction to (1-pentyl-1H-imidazol-2-yl)methanol

Dissolve 1-pentyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and

cool to -78 °C under an inert atmosphere.

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

Stir the mixture at -78 °C for 1 hour.

Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the product with dichloromethane.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude

1-pentyl-1H-imidazole-2-carbaldehyde.

Dissolve the crude aldehyde in methanol and cool in an ice bath.

Add sodium borohydride (1.5 equivalents) portion-wise.

Stir the reaction mixture for 2-3 hours at room temperature and monitor by TLC.

Remove the solvent under reduced pressure.

Add water and extract with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to give the crude product.

Purify by column chromatography to obtain (1-pentyl-1H-imidazol-2-yl)methanol.

Protocol 2: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol[14]

This synthesis involves the reduction of a corresponding imidazole-2-carboxylate.

Dissolve lithium aluminum hydride (1.4 equivalents) in dry THF in a round-bottomed flask

under an inert gas and cool in an ice/water bath.

Separately dissolve ethyl 4-(adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carboxylate (1

equivalent) in dry THF.

Add the carboxylate solution dropwise to the stirred lithium aluminum hydride solution under

an inert gas.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2

hours.
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Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous

NaOH, and then more water.

Filter the resulting white precipitate and wash with THF.

Combine the filtrate and washes and remove the solvent under reduced pressure to yield the

crude product.

Purify by column chromatography to obtain (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-

yl)methanol.

Protocol 3: Synthesis of 1H-imidazole-1-methanol[15]

Under an argon atmosphere, add imidazole (167.2 mmol) to an ice-cold mixture of

paraformaldehyde (167 mmol) and 1,4-dioxane (45 mL, degassed) in a two-neck round-

bottom flask.

Remove the reaction mixture from the ice bath, bring it to room temperature, and stir for an

additional 2 hours.

Heat the reaction at 334 K overnight with stirring for 12 hours.

Biological Assays
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Determination[4]

This method is used to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.

Prepare a stock solution of the test compound in a suitable solvent (e.g., 10% DMSO).

Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-

well microtiter plate.

Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5

McFarland standard.
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Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x

10^5 CFU/mL in each well.

Add the standardized inoculum to each well of the microtiter plate.

Include positive (broth + inoculum) and negative (broth only) controls.

Incubate the plate at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

growth of the microorganism is observed.

Protocol 5: In Vitro Tubulin Polymerization Assay[16][17][18]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into

microtubules.

Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2,

0.5 mM EGTA, pH 6.9, with 1 mM GTP).

Add the test compound at the desired concentration to the tubulin solution in a 96-well plate.

Use a known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g.,

paclitaxel) as controls.

Initiate polymerization by incubating the plate at 37°C.

Monitor the increase in absorbance or fluorescence over time using a plate reader. A

decrease in the rate or extent of polymerization compared to the control indicates inhibitory

activity.

Experimental and Synthetic Workflows
Visualizing the workflow from synthesis to biological evaluation is essential for planning and

executing research projects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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